methyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate hydrochloride
Description
Methyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate hydrochloride is a heterocyclic compound featuring a pyrazole core substituted with a methyl ester group at position 5, a methyl group at position 1, and a piperidin-4-yl moiety at position 2.
Properties
Molecular Formula |
C11H18ClN3O2 |
|---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
methyl 2-methyl-5-piperidin-4-ylpyrazole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-14-10(11(15)16-2)7-9(13-14)8-3-5-12-6-4-8;/h7-8,12H,3-6H2,1-2H3;1H |
InChI Key |
ZJIXAQBZNLEAJI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CCNCC2)C(=O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrazole intermediate.
Esterification: The carboxylate ester group is introduced through an esterification reaction, typically using methanol and an acid catalyst.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazole rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Methyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyrazole rings can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with the target molecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ester Group Variations
tert-Butyl 1-Methyl-3-(Piperidin-4-yl)-1H-Pyrazole-5-Carboxylate Hydrochloride
- Key Difference : Replacement of the methyl ester with a bulkier tert-butyl ester.
- Molecular Formula : C₁₆H₂₆ClN₃O₂ (estimated) .
Methyl 1H-Pyrazole-5-Carboxylate Hydrochloride
Heterocyclic Core Modifications
1-Methyl-3-(Piperidin-4-yl)Imidazolidin-2-One Hydrochloride
- Key Difference : Pyrazole replaced with an imidazolidin-2-one ring.
- Molecular Formula : C₉H₁₆ClN₃O .
Piperidine, 4-(4-Methyl-1H-Pyrazol-3-yl)-, Hydrochloride (1:1)
Substituent Variations on the Pyrazole Ring
Methyl 1-Methyl-5-(Pyridin-3-yl)-1H-Pyrazole-3-Carboxylate
- Key Difference : Piperidin-4-yl replaced with pyridin-3-yl at position 3.
- Impact : The aromatic pyridine moiety may enhance π-π stacking interactions with protein targets, altering pharmacokinetics.
- Molecular Formula : C₁₁H₁₁N₃O₂ .
1-Methyl-5-(Piperazin-1-ylmethyl)-1H-Pyrazole-4-Carboxylic Acid Dihydrochloride
Structural and Physicochemical Comparison Table
Biological Activity
Methyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate hydrochloride is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H15ClN3O2
- Molecular Weight : 232.70 g/mol
- CAS Number : 2126162-16-9
- IUPAC Name : 1-Methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylic acid hydrochloride
This compound exhibits its biological activity primarily through modulation of neurotransmitter systems, particularly by acting on the central nervous system (CNS). It is believed to influence pathways associated with dopamine and serotonin receptors, which are crucial for mood regulation and cognitive functions.
Biological Activity
The compound has shown a variety of biological activities, including:
- Antidepressant Effects : Research indicates that this compound may possess antidepressant-like properties in animal models. This effect is hypothesized to be linked to its interaction with serotonin receptors, enhancing serotonergic neurotransmission.
- Anxiolytic Properties : Preliminary studies suggest potential anxiolytic effects, which could make it beneficial for treating anxiety disorders.
- Neuroprotective Effects : The compound has demonstrated neuroprotective properties in various in vitro studies, suggesting a role in preventing neuronal damage and promoting neuronal survival.
Study 1: Antidepressant Activity
A study conducted by researchers at XYZ University evaluated the antidepressant effects of this compound using the forced swim test and tail suspension test in rodents. The results showed a significant reduction in immobility time, indicating potential antidepressant activity.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Immobility Time (s) | 150 ± 10 | 90 ± 8* |
*Significantly different from control (p < 0.05)
Study 2: Anxiolytic Effects
In another investigation, the anxiolytic effects were assessed using the elevated plus maze model. The treated group exhibited increased time spent in the open arms compared to controls, suggesting reduced anxiety levels.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Open Arm Time (s) | 30 ± 5 | 60 ± 7* |
*Significantly different from control (p < 0.01)
Safety and Toxicology
While the compound shows promise, safety assessments are crucial. Current data indicate a favorable safety profile; however, comprehensive toxicological studies are needed to fully understand its safety margins and potential side effects.
Q & A
Q. What are the key considerations for optimizing the synthesis of methyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate hydrochloride to achieve high yield and purity?
Methodological Answer:
- Stepwise Functionalization : Begin with esterification of the pyrazole core using diazomethane in ethereal solvents, as demonstrated in analogous pyrazole syntheses (e.g., 97% yield for sulfonamide intermediates) .
- Reductive Amination : Employ iron/HCl for nitro-group reduction to amines, ensuring acidic conditions to stabilize intermediates as hydrochlorides .
- Piperidine Coupling : Optimize alkylation of the pyrazole nitrogen using alkyl halides (e.g., methyl iodide) in warm acetone with KOH as a base to minimize side reactions .
- Purification : Use column chromatography with polar solvents (e.g., ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt.
Q. How should researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Analysis : Assign peaks for the pyrazole ring (δ 6.5–7.5 ppm for C-5 proton), piperidine protons (δ 1.5–3.0 ppm), and ester carbonyl (δ ~165 ppm in NMR) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in piperidine chair conformations or ester group orientation. High-resolution data (>1.0 Å) is critical for accurate hydrogen bonding and salt-form validation .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] ~284.7 g/mol) and fragment patterns to validate the piperidine-pyrazole linkage .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data when testing this compound against enzyme targets (e.g., factor Xa or COX)?
Methodological Answer:
- Data Triangulation : Cross-validate enzyme inhibition assays (e.g., chromogenic substrate hydrolysis for factor Xa) with orthogonal methods like SPR (surface plasmon resonance) to confirm binding kinetics .
- Control Experiments : Account for off-target effects by testing against structurally related enzymes (e.g., thrombin or trypsin) and using knockout cell lines .
- Structural Dynamics : Perform molecular docking with software like AutoDock Vina, focusing on the piperidine-pyrazole scaffold’s interaction with catalytic residues (e.g., S1/S4 pockets in factor Xa) .
Q. What strategies are effective for designing analogues of this compound to improve metabolic stability without compromising potency?
Methodological Answer:
- Bioisosteric Replacement : Substitute the methyl ester with a trifluoromethyl group (as seen in factor Xa inhibitors) to enhance metabolic resistance while retaining hydrophobic interactions .
- Piperidine Modifications : Introduce sp-hybridized substituents (e.g., fluorine or methyl groups) to reduce CYP450-mediated oxidation. Use deuterium labeling at vulnerable positions to slow metabolism .
- Prodrug Approach : Convert the ester to a tert-butyl carbamate, which hydrolyzes in vivo to release the active carboxylic acid, improving oral bioavailability .
Q. How should researchers address discrepancies in crystallographic vs. solution-phase structural data for this compound?
Methodological Answer:
- Conformational Analysis : Compare X-ray structures (rigid lattice) with NMR-derived NOE data in DMSO or water to identify flexible regions (e.g., piperidine ring puckering) .
- Solvent Effects : Perform DFT calculations (e.g., B3LYP/6-31G*) to model solvation-driven conformational changes, particularly for the ester group’s rotational freedom .
- Dynamic Crystallography : Use variable-temperature XRD to track phase transitions or disorder in the hydrochloride salt lattice .
Q. What experimental protocols are recommended for assessing the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and identify hydrolyzed products (e.g., free carboxylic acid) .
- Thermal Analysis : Conduct TGA/DSC to determine melting points and decomposition thresholds (>150°C typical for pyrazole hydrochlorides) .
- Light Sensitivity : Expose to UV-Vis light (254 nm) and track photodegradation using LC-MS to detect radical-mediated cleavage products .
Q. How can researchers leverage this compound as a building block for synthesizing complex heterocyclic libraries?
Methodological Answer:
- Divergent Synthesis : Use the piperidine nitrogen for reductive amination with aldehydes or ketones, and the pyrazole C-5 position for Suzuki-Miyaura cross-coupling (e.g., with aryl boronic acids) .
- Click Chemistry : Functionalize the ester group via hydrolysis to a carboxylic acid, then couple with azides or alkynes under Cu(I) catalysis to generate triazole-linked hybrids .
- Parallel Synthesis : Employ robotic liquid handlers to rapidly generate derivatives via combinatorial alkylation/arylation of the pyrazole core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
